molecular formula C21H17FN4O4 B11581575 (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

Cat. No.: B11581575
M. Wt: 408.4 g/mol
InChI Key: UVXQQMQAQBYTND-WYMLVPIESA-N
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Description

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, introduction of the fluorophenoxy group, and the final coupling with the cyano and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of analogs.

Scientific Research Applications

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents, such as:

  • 2-cyano-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide
  • 2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17FN4O4

Molecular Weight

408.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide

InChI

InChI=1S/C21H17FN4O4/c1-29-11-9-24-19(27)14(13-23)12-17-20(30-16-7-5-15(22)6-8-16)25-18-4-2-3-10-26(18)21(17)28/h2-8,10,12H,9,11H2,1H3,(H,24,27)/b14-12+

InChI Key

UVXQQMQAQBYTND-WYMLVPIESA-N

Isomeric SMILES

COCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)F)/C#N

Canonical SMILES

COCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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